molecular formula C11H16N2O2 B6272177 rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans CAS No. 1969288-49-0

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans

Cat. No. B6272177
CAS RN: 1969288-49-0
M. Wt: 208.3
InChI Key:
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Description

Rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans (referred to as rac-EPC in the following paper) is a chiral aldehyde that has been widely studied for its potential applications in synthetic organic chemistry and medicinal chemistry. Rac-EPC has been found to be a useful starting material for the synthesis of various compounds, such as chiral drugs and intermediates. In addition, rac-EPC has been investigated for its potential in the synthesis of chiral drugs, as well as its ability to catalyze a variety of chemical reactions.

Scientific Research Applications

Rac-EPC has been extensively studied for its potential applications in the synthesis of chiral drugs and intermediates. For example, rac-EPC has been used as a starting material for the synthesis of the anti-inflammatory drug celecoxib, as well as the anti-cancer drug temozolomide. Rac-EPC has also been used in the synthesis of the antifungal drug voriconazole and the antiretroviral drug rilpivirine. In addition, rac-EPC has been used as a starting material for the synthesis of chiral organometallic compounds, such as chiral ruthenium complexes, which have been found to be useful catalysts in various chemical reactions.

Mechanism of Action

Rac-EPC is believed to act as a chiral catalyst in the synthesis of chiral drugs and intermediates. The mechanism of action of rac-EPC is not yet fully understood, however, it is believed that the chiral center of the molecule acts as a Lewis acid, allowing it to interact with other molecules and catalyze the formation of the desired product.
Biochemical and Physiological Effects
Rac-EPC has not been found to have any significant biochemical or physiological effects in humans. However, due to its potential applications in the synthesis of chiral drugs and intermediates, it is important to note that any compounds synthesized using rac-EPC may have potential biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

Rac-EPC has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of temperatures and pH levels. In addition, it is soluble in most organic solvents, making it easy to work with in the laboratory.
However, there are some limitations to using rac-EPC in laboratory experiments. For example, it is not very soluble in water, which limits its use in aqueous reactions. In addition, rac-EPC is not very reactive, and it is not very selective, meaning that it may react with other molecules in the reaction mixture and produce undesired side products.

Future Directions

Rac-EPC has the potential to be used in a variety of applications, including the synthesis of chiral drugs and intermediates, the synthesis of chiral organometallic compounds, and the catalyzation of a variety of chemical reactions. Future research should focus on further exploring the potential applications of rac-EPC, as well as developing more efficient and selective methods for its synthesis. Additionally, further research should be conducted to better understand the mechanism of action of rac-EPC and to investigate its potential biochemical and physiological effects.

Synthesis Methods

Rac-EPC is synthesized by the reaction of ethyl pyrazole-5-carboxaldehyde with acetic anhydride in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction mixture is heated to a temperature of 100-110°C. The reaction is typically complete within 1-2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans involves the conversion of a pyrazole compound to an aldehyde through a series of reactions.", "Starting Materials": [ "1-ethyl-1H-pyrazol-5-amine", "2,3-epoxybutane", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Ethyl acetate" ], "Reaction": [ "1. React 1-ethyl-1H-pyrazol-5-amine with 2,3-epoxybutane in the presence of sodium borohydride to form rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane.", "2. Treat rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane with acetic acid to form the corresponding oxane-3-carboxylic acid.", "3. Convert the oxane-3-carboxylic acid to the corresponding oxane-3-carbaldehyde by treatment with sodium hydroxide and hydrochloric acid.", "4. Purify the oxane-3-carbaldehyde by extraction with ethyl acetate and drying over sodium sulfate.", "5. Recrystallize the oxane-3-carbaldehyde from methanol to obtain rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans." ] }

CAS RN

1969288-49-0

Product Name

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans

Molecular Formula

C11H16N2O2

Molecular Weight

208.3

Purity

80

Origin of Product

United States

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